2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine and trifluoromethyl groups in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation . The reaction is typically carried out at 140°C, yielding the desired product with high efficiency .
Chemical Reactions Analysis
2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Cycloaddition: The nitrile group in the compound can participate in [3+2] cycloaddition reactions, forming nitrogen-containing heterocyclic compounds.
Scientific Research Applications
2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Studies: It acts as an inhibitor for various enzymes such as RORγt, PHD-1, JAK1, and JAK2, making it valuable in the study of biological pathways and disease mechanisms.
Material Sciences: The compound’s unique structure and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of JAK1 and JAK2, it binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.
Comparison with Similar Compounds
2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives such as:
2-Amino-6-(trifluoromethyl)pyridine: Lacks the iodine atom, resulting in different reactivity and biological activity.
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: Contains methoxy groups instead of iodine and trifluoromethyl, leading to variations in its chemical properties and applications.
3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one:
Properties
Molecular Formula |
C7H4F3IN4 |
---|---|
Molecular Weight |
328.03 g/mol |
IUPAC Name |
8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H4F3IN4/c8-7(9,10)3-1-4(11)5-13-6(12)14-15(5)2-3/h1-2H,(H2,12,14) |
InChI Key |
GZLZTWHHMUBKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)I |
Origin of Product |
United States |
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